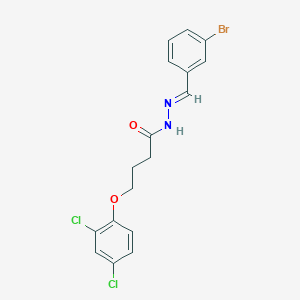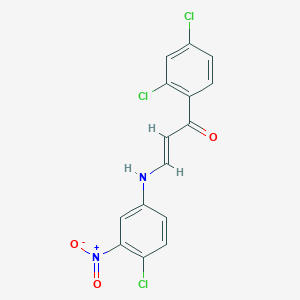![molecular formula C23H21N3O5 B297619 methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B297619.png)
methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a hydrazinylidene moiety
Vorbereitungsmethoden
The synthesis of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 4-methylbenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a furan derivative under acidic or basic conditions to form the furan ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}thiophene-2-yl)benzoate: This compound features a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}pyrrole-2-yl)benzoate:
The uniqueness of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H21N3O5 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
methyl 4-[5-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H21N3O5/c1-15-3-5-17(6-4-15)22(28)24-14-21(27)26-25-13-19-11-12-20(31-19)16-7-9-18(10-8-16)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+ |
InChI-Schlüssel |
BLKVKAXPZYWZNJ-DHRITJCHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
![ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate](/img/structure/B297543.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
![N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B297549.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297550.png)
![N-{2-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B297551.png)
![2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide](/img/structure/B297552.png)
![2-(2-chlorophenoxy)-N-(2-{2-[(4-methoxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297553.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide](/img/structure/B297554.png)

